

Overview of Proposed Asymmetric Synthesis Strategies for Iforrestine

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Compound of Interest

Compound Name: Iforrestine

Cat. No.: B15417809

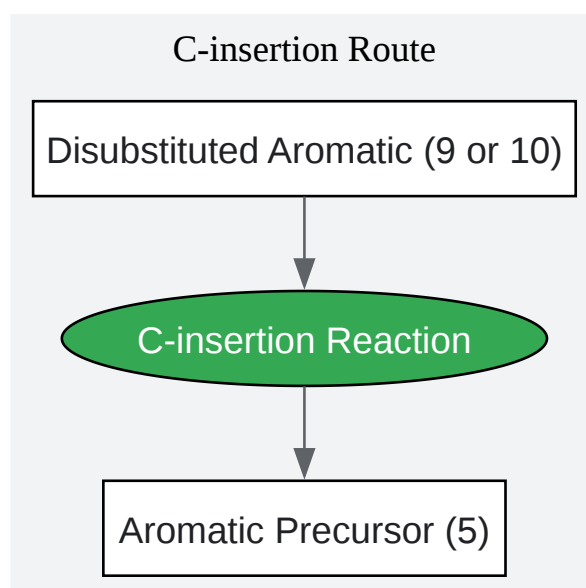
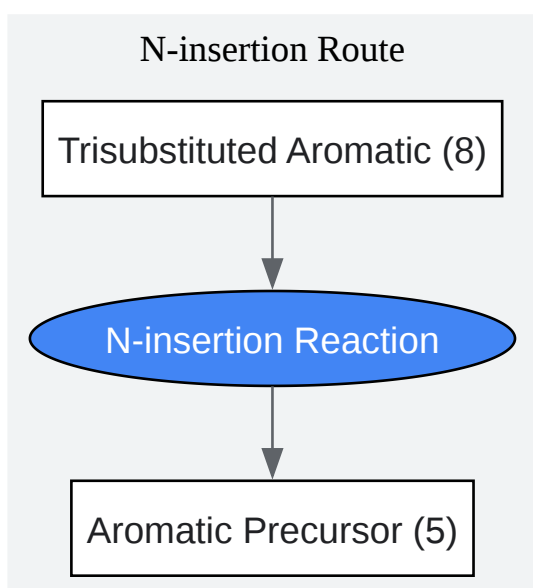
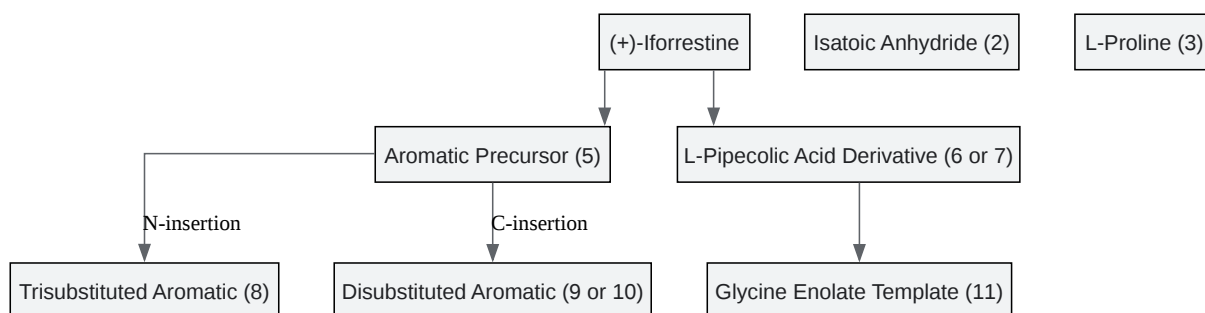
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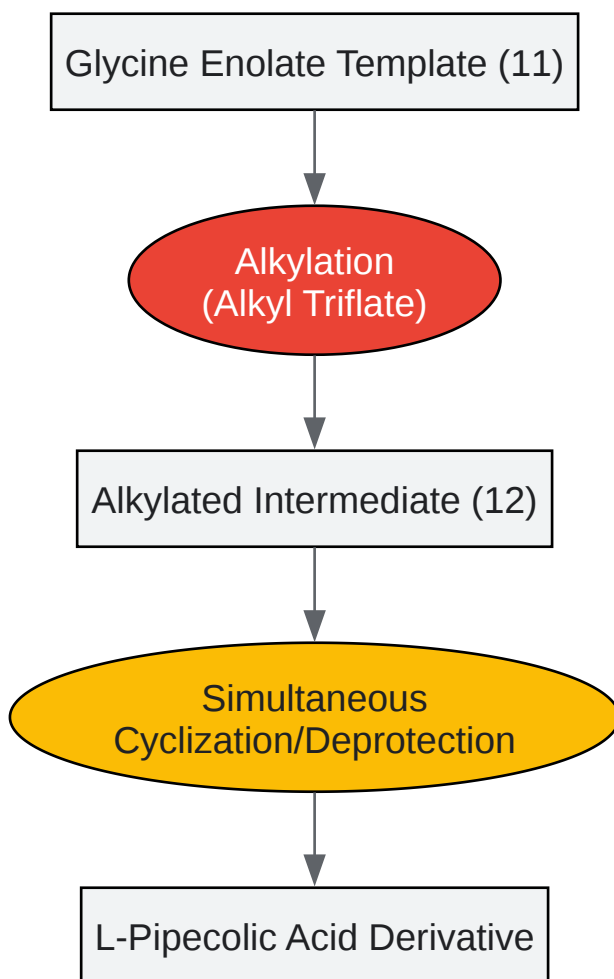
Note to the Reader: The following document provides an overview of proposed asymmetric synthesis strategies for the natural product (+)-**Iforrestine**. This information is primarily based on the abstract of a Ph.D. thesis from Murdoch University, which outlines a synthetic approach without providing detailed experimental protocols or quantitative data such as yields and enantiomeric excess.[1] As such, this document should be considered a summary of a proposed synthetic route rather than a set of established and validated application notes and protocols.

(+)-**Iforrestine** is a cardiotoxic alkaloid isolated from the Western Australian native shrub *Isotropis forrestii*. Due to its low natural abundance (0.007% of the dry weight of the plant), a synthetic route is necessary to obtain sufficient quantities for further study.[1] The proposed asymmetric synthesis hinges on a convergent strategy, assembling the molecule from two key chiral fragments: a substituted aromatic precursor and an L-pipecolic acid derivative.

Retrosynthetic Analysis

The proposed retrosynthesis of (+)-**Iforrestine** dissects the molecule into a key aromatic precursor and an L-pipecolic acid synthon. This approach allows for the independent and controlled synthesis of these two fragments before their eventual coupling to form the core structure of the target molecule.





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References

- 1. Research Portal [researchportal.murdoch.edu.au]
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